2,6-Difluoronicotinaldehyde
Overview
Description
2,6-Difluoronicotinaldehyde is an organic compound with the molecular formula C₆H₃F₂NO and a molecular weight of 143.09 g/mol . It is a derivative of nicotinaldehyde, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its clear liquid form and is often used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluoronicotinaldehyde can be synthesized through several methods. One common approach involves the fluorination of nicotinaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the presence of a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and controlled reaction environments to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-difluoronicotinic acid.
Reduction: Reduction reactions can convert it into 2,6-difluoronicotinalcohol.
Substitution: The aldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,6-Difluoronicotinic acid.
Reduction: 2,6-Difluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoronicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoronicotinaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance its reactivity, allowing it to participate in a range of chemical reactions. Its aldehyde group is particularly reactive, enabling it to form covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications, where it acts as a key intermediate .
Comparison with Similar Compounds
2,6-Difluoropyridine: Similar in structure but lacks the aldehyde group.
2,6-Difluorobenzaldehyde: Contains a benzene ring instead of a pyridine ring.
2,6-Difluoronicotinic acid: An oxidized form of 2,6-Difluoronicotinaldehyde.
Uniqueness: this compound is unique due to its combination of fluorine atoms and an aldehyde group, which confer distinct reactivity and versatility in chemical syntheses. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,6-difluoropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCCUPSLEFLBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443628 | |
Record name | 2,6-Difluoronicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155601-65-3 | |
Record name | 2,6-Difluoronicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoronicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,6-Difluoropyridine-3-carboxaldehyde a useful building block in organic synthesis?
A1: The research article "The Structural Proliferation of 2,6‐Difluoropyridine through Organometallic Intermediates" [] highlights the utility of 2,6-Difluoropyridine-3-carboxaldehyde as a versatile starting material. The compound possesses fluorine atoms at the 2 and 6 positions, which can be selectively displaced by various nucleophiles. [] This regioselective displacement allows for the controlled introduction of diverse functional groups, making it a valuable building block for synthesizing more complex molecules, particularly other substituted pyridine derivatives. []
Q2: What synthetic methods are highlighted in the paper for modifying 2,6-Difluoropyridine-3-carboxaldehyde?
A2: The paper emphasizes the power of organometallic chemistry in modifying 2,6-Difluoropyridine-3-carboxaldehyde. [] Specifically, the researchers utilized techniques like site-selective hydrogen/metal and halogen/metal permutations. [] These methods allow for precise manipulation of the molecule's structure, leading to a diverse library of 2,6-difluoropyridine derivatives. [] Additionally, the researchers employed deprotonation-triggered heavy halogen migrations as a strategy for further structural diversification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.